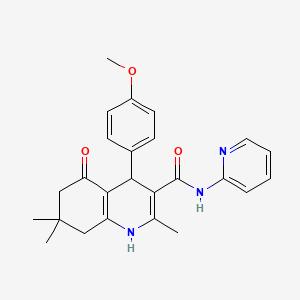![molecular formula C25H17N3O5 B11644429 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-metil-1,3-benzoxazol-2-il)fenil]-5-(2-nitrofenil)furan-2-carboxamida es un complejo compuesto orgánico que presenta un anillo benzoxazol, un anillo furano y un grupo nitrofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(5-metil-1,3-benzoxazol-2-il)fenil]-5-(2-nitrofenil)furan-2-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del anillo benzoxazol, que puede sintetizarse a partir de 2-aminofenol y un aldehído adecuado en condiciones ácidas . El anillo furano se introduce entonces mediante una reacción de ciclización que involucra un precursor adecuado, como una dicetona o un compuesto carbonílico α,β-insaturado. El paso final implica el acoplamiento de los intermedios benzoxazol y furano con el grupo nitrofenilo utilizando un enlace carboxamida, a menudo facilitado por reactivos de acoplamiento como EDCI o DCC en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las condiciones de reacción para la ampliación, incluyendo el uso de reactores de flujo continuo para mejorar el rendimiento y reducir los tiempos de reacción. Los catalizadores y los disolventes se elegirían para maximizar la eficiencia y minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(5-metil-1,3-benzoxazol-2-il)fenil]-5-(2-nitrofenil)furan-2-carboxamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitroso o nitro.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno sobre un catalizador de paladio.
Sustitución: La sustitución aromática electrofílica puede ocurrir en el anillo benzoxazol, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Gas hidrógeno (H₂) con paladio sobre carbón (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Agentes halogenantes como bromo (Br₂) o agentes clorantes como cloruro de tionilo (SOCl₂).
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Introducción de átomos de halógeno u otros sustituyentes en el anillo benzoxazol.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, los derivados de este compuesto pueden mostrar una bioactividad interesante, como propiedades antimicrobianas o anticancerígenas. Los estudios podrían centrarse en su interacción con macromoléculas biológicas y su potencial como compuesto líder para el desarrollo de fármacos.
Medicina
En química médica, este compuesto podría investigarse por sus posibles efectos terapéuticos. Sus características estructurales sugieren que podría interactuar con objetivos biológicos específicos, convirtiéndolo en un candidato para programas de descubrimiento de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia o la conductividad. Sus derivados podrían encontrar aplicaciones en la producción de colorantes, pigmentos o materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(5-metil-1,3-benzoxazol-2-il)fenil]-5-(2-nitrofenil)furan-2-carboxamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. Los anillos benzoxazol y furano podrían facilitar la unión a objetivos moleculares específicos, mientras que el grupo nitrofenilo podría influir en la reactividad y estabilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Furan-2-carboxamida: Un compuesto con un anillo furano y un grupo carboxamida, utilizado en síntesis orgánica y ciencia de materiales.
Derivados nitrofenilo: Compuestos con grupos nitrofenilo, conocidos por su reactividad y uso en la síntesis de colorantes y pigmentos.
Singularidad
N-[4-(5-metil-1,3-benzoxazol-2-il)fenil]-5-(2-nitrofenil)furan-2-carboxamida es único debido a su combinación de características estructurales, que confieren propiedades químicas y físicas específicas.
Esta descripción detallada proporciona una comprensión integral de N-[4-(5-metil-1,3-benzoxazol-2-il)fenil]-5-(2-nitrofenil)furan-2-carboxamida, destacando su síntesis, reacciones, aplicaciones y características únicas.
Propiedades
Fórmula molecular |
C25H17N3O5 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17N3O5/c1-15-6-11-22-19(14-15)27-25(33-22)16-7-9-17(10-8-16)26-24(29)23-13-12-21(32-23)18-4-2-3-5-20(18)28(30)31/h2-14H,1H3,(H,26,29) |
Clave InChI |
UEGOQWNGIMSNPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
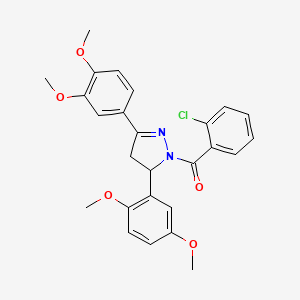

![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)
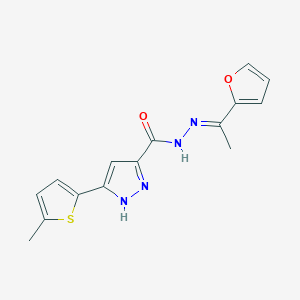
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
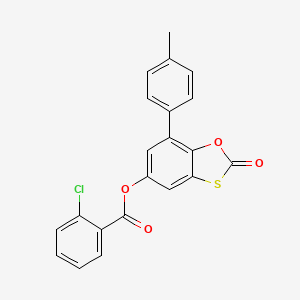
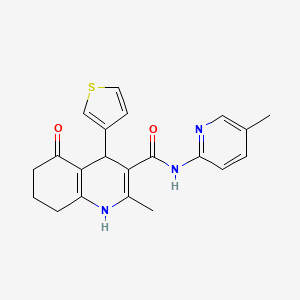
![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
